(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE
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Overview
Description
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step proceduresThe final step often involves the coupling of the piperazine derivative with cinnamaldehyde under basic conditions to form the desired methanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features
Mechanism of Action
The mechanism of action of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a quinoline core with a piperazine ring and a cinnamaldehyde-derived side chain.
Properties
Molecular Formula |
C30H29N3O |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H29N3O/c1-23-9-7-13-25(21-23)29-22-27(26-14-5-6-15-28(26)31-29)30(34)33-19-17-32(18-20-33)16-8-12-24-10-3-2-4-11-24/h2-15,21-22H,16-20H2,1H3/b12-8+ |
InChI Key |
PJGHPKQCOHYRAD-XYOKQWHBSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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